1-Phenyl-2-nitropropene

Catalog No.
S515787
CAS No.
705-60-2
M.F
C9H9NO2
M. Wt
163.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Phenyl-2-nitropropene

CAS Number

705-60-2

Product Name

1-Phenyl-2-nitropropene

IUPAC Name

[(E)-2-nitroprop-1-enyl]benzene

Molecular Formula

C9H9NO2

Molecular Weight

163.17 g/mol

InChI

InChI=1S/C9H9NO2/c1-8(10(11)12)7-9-5-3-2-4-6-9/h2-7H,1H3/b8-7+

InChI Key

WGSVFWFSJDAYBM-BQYQJAHWSA-N

SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]

Solubility

Soluble in DMSO

Synonyms

1-phenyl-2-nitro-1-propene, 1-phenyl-2-nitropropene, 1-phenyl-2-nitropropene, (E)-isomer, 2-nitro-1-phenyl-1-propene

Canonical SMILES

CC(=CC1=CC=CC=C1)[N+](=O)[O-]

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/[N+](=O)[O-]

Description

The exact mass of the compound 1-Phenyl-2-nitropropene is 163.0633 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2014. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Chemical Synthesis

Organic Synthesis

1-Phenyl-2-nitropropene is an organic compound with the chemical formula C₉H₉NO₂. It appears as a light yellow crystalline solid with a distinctive odor. This compound features both aromatic and alkyl substituents, specifically a phenyl group and a nitro group, which contribute to its reactivity and stability under certain conditions. The structure of 1-phenyl-2-nitropropene includes a conjugated double bond between the second and third carbon atoms, which enhances its electron-rich nature, making it effective as a Michael acceptor in various

P2NP is a hazardous material due to several factors:

  • Toxicity: P2NP is moderately toxic and can cause irritation upon ingestion, inhalation, or skin contact.
  • Flammability: It is combustible and can release harmful fumes upon burning.
  • Reactivity: P2NP can react violently with strong oxidizing agents.

Safety precautions

  • Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirators when handling P2NP.
  • Work in a well-ventilated area.
  • Properly dispose of waste according to regulations.

1-Phenyl-2-nitropropene is primarily known for its role in several significant chemical transformations:

  • Reduction Reactions: It can be reduced to produce amphetamines, such as 1-phenyl-2-aminopropane (amphetamine), using reducing agents like lithium aluminum hydride or sodium borohydride .
  • Formation of Phenylacetone: Through various reduction pathways, 1-phenyl-2-nitropropene can also be converted into phenylacetone, a precursor for methamphetamine synthesis .
  • Michael Addition: As a Michael acceptor, it can react with nucleophiles like alcohols and amines to form new carbon-nitrogen bonds, expanding its utility in organic synthesis .

The synthesis of 1-phenyl-2-nitropropene typically involves the Henry reaction, where benzaldehyde reacts with nitroethane in the presence of a basic catalyst such as n-butylamine. The reaction proceeds through the formation of a β-nitro alcohol intermediate, which is subsequently dehydrated to yield the nitroalkene product . The general steps are as follows:

  • Deprotonation: Nitroethane is deprotonated by the base to form a stabilized anion.
  • Nucleophilic Addition: The anion adds to benzaldehyde, forming a β-nitro alcohol.
  • Dehydration: The β-nitro alcohol undergoes dehydration to produce 1-phenyl-2-nitropropene.

1-Phenyl-2-nitropropene has several applications across various fields:

  • Pharmaceutical Synthesis: It serves as an intermediate in the production of amphetamines, including Adderall, used for treating attention deficit hyperactivity disorder (ADHD) and narcolepsy .
  • Herbicides: Its structural characteristics allow it to be utilized in formulating herbicides for agricultural purposes .
  • Chemical Research: Due to its reactivity, it is valuable in organic synthesis for creating complex molecules.

Several compounds exhibit structural and functional similarities to 1-phenyl-2-nitropropene. Here are some notable examples:

Compound NameChemical FormulaKey Characteristics
PhenylacetoneC₉H₁₀OPrecursor for methamphetamine; derived from P2NP
3,4-MethylenedioxyamphetamineC₁₁H₁₅NRelated compound used recreationally; synthesized from MDP2NP
3,4-Methylenedioxy-β-nitrostyreneC₁₁H₉N₃O₂Precursor for MDMA; synthesized via similar pathways

Uniqueness of 1-Phenyl-2-Nitropropene

What sets 1-phenyl-2-nitropropene apart from its analogs is its specific reactivity profile as a Michael acceptor and its established role in the synthesis of significant pharmaceutical compounds like amphetamines. Its dual functionality—serving both as an intermediate in drug synthesis and exhibiting potential biological activities—highlights its importance in both academic research and industrial applications.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.5

Hydrogen Bond Acceptor Count

2

Exact Mass

163.063328530 g/mol

Monoisotopic Mass

163.063328530 g/mol

Heavy Atom Count

12

LogP

2.52 (LogP)

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

YT17M2UOTY

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (97.44%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

18315-84-9
705-60-2

Wikipedia

Phenyl-2-nitropropene

Dates

Modify: 2023-08-15
1: Xavier S, Periandy S. Spectroscopic (FT-IR, FT-Raman, UV and NMR) investigation on 1-phenyl-2-nitropropene by quantum computational calculations. Spectrochim Acta A Mol Biomol Spectrosc. 2015;149:216-30. doi: 10.1016/j.saa.2015.04.055. Epub 2015 Apr 25. PubMed PMID: 25965169.
2: Collins M, Salouros H, Cawley AT, Robertson J, Heagney AC, Arenas-Queralt A. delta(13)C and delta(2)H isotope ratios in amphetamine synthesized from benzaldehyde and nitroethane. Rapid Commun Mass Spectrom. 2010 Jun 15;24(11):1653-8. doi: 10.1002/rcm.4563. PubMed PMID: 20486262.
3: Mori A, Ishiyama I, Akita H, Suzuki K, Mitsuoka T, Oishi T. Reduction of nitroolefin using microorganisms. Chem Pharm Bull (Tokyo). 1990 Dec;38(12):3449-51. PubMed PMID: 2092944.
4: Sinnema A, Verweij AM. Impurities in illicit amphetamine: review. Bull Narc. 1981;33(3):37-54. Review. PubMed PMID: 7039749.

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